(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol is a synthetic organic compound that belongs to the class of benzodioxane derivatives. While it currently lacks a common name, this compound plays a crucial role in the development of novel small-molecule inhibitors, particularly those targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction. These inhibitors are being investigated for their potential in cancer immunotherapy. []
The molecular structure of (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol comprises a central benzene ring substituted with a methanol group, a methyl group, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] This structure plays a crucial role in its binding affinity to PD-L1 and its ability to modulate the PD-1/PD-L1 pathway.
(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol derivatives act as small-molecule inhibitors of the PD-1/PD-L1 interaction. They function by binding to a deep hydrophobic channel-like pocket located at the center of the PD-L1 homodimer. [] This binding event disrupts the interaction between PD-1 and PD-L1, effectively blocking the immunosuppressive signal and promoting anti-tumor immune responses.
(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol serves as a key structural motif in the development of novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [] These inhibitors hold promise as potential therapeutics for various types of cancer, offering advantages over antibody-based therapies due to their lower cost, improved pharmacokinetic properties, and reduced immunogenicity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: